

Comprehensive Characterization Guide: 1-Butyl-2,3-piperazinedione

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Compound of Interest

Compound Name:	2,3-Piperazinedione,1-butyl- (7CI,9CI)
CAS No.:	2385-28-6
Cat. No.:	B1617957

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Executive Summary & Chemical Context

1-Butyl-2,3-piperazinedione (CAS: 72836-39-0 or analog/derivative context) is a heterocyclic building block belonging to the 2,3-diketopiperazine class. Unlike their symmetric 2,5-isomers (derived from amino acid dimerization), 2,3-piperazinediones possess vicinal carbonyl groups, imparting unique electronic properties and reactivity profiles useful in peptidomimetic drug design and beta-lactam antibiotic synthesis.

This guide provides a technical roadmap for the spectroscopic identification of 1-butyl-2,3-piperazinedione. The data presented synthesizes experimental precedents from N-alkyl-2,3-piperazinedione analogs and first-principles spectroscopic prediction.

Synthesis Context for Impurity Profiling

To accurately interpret spectra, one must understand the genesis of the sample. The standard synthesis involves the condensation of N-butylethylenediamine with diethyl oxalate.

- Primary Impurities: Unreacted amine, mono-oxamic acid intermediates (incomplete cyclization), and oligomeric byproducts.

- Key Structural Feature: The molecule lacks

symmetry due to the N1-butyl substitution, resulting in distinct NMR environments for the ring methylene protons.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the N-butyl chain and diketo core.

Ionization Technique: Electrospray Ionization (ESI)

- Mode: Positive Ion Mode (ESI+)
- Solvent: Methanol/Water + 0.1% Formic Acid

Ion Type	m/z (Calculated)	Interpretation
[M+H] ⁺	171.11	Protonated molecular ion (Base Peak).
[M+Na] ⁺	193.10	Sodium adduct (Common in glass/salt contamination).
[2M+H] ⁺	341.21	Dimer formation (Concentration dependent).

Fragmentation Pattern (MS/MS or EI)

Under collision-induced dissociation (CID) or Electron Impact (EI), the following fragments are diagnostic:

- Loss of Propyl/Butyl Group: Cleavage of the alkyl chain.
 - (Loss of) or

(Loss of

).

- Ring Cleavage (Retro-Diels-Alder type): Loss of CO () is characteristic of vicinal diketones.
 - (Loss of CO from $[M+H]^+$).

Infrared Spectroscopy (IR)

Objective: Identify the vicinal dicarbonyl system and the secondary amide (lactam).

Method: ATR-FTIR (Solid state or neat oil).

Functional Group	Frequency ()	Intensity	Diagnostic Note
N-H Stretch	3200 – 3350	Medium, Broad	Indicates the unsubstituted N4 position (lactam NH).
C=O Stretch (Sym)	1680 – 1695	Strong	Amide I band. Higher frequency due to ring strain/vicinal repulsion.
C=O Stretch (Asym)	1640 – 1660	Strong	Second carbonyl band; characteristic of 2,3-dione motif.
C-H Stretch	2850 – 2960	Medium	Alkyl C-H (butyl chain) and Ring
C-N Stretch	1350 – 1400	Medium	Amide C-N bond vibrations.

“

Technical Insight: The presence of two distinct carbonyl bands in the 1600-1700 region distinguishes the 2,3-dione from the 2,5-dione (which often shows a single broad band due to symmetry) and simple lactams.

Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation and purity assessment. Solvent Selection: DMSO-

is preferred over

.

- Reasoning: 2,3-piperazinediones have poor solubility in chloroform. DMSO-

also prevents exchange of the amide proton, allowing the N-H signal to be observed as a sharp(er) peak.

H NMR Data (400 MHz, DMSO-)

The loss of symmetry differentiates the two ethylene bridge methylenes (

and

).

Position	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
NH (Ring)	8.20 – 8.50	Broad Singlet	1H	Exchangeable amide proton at N4.
Ring (C5)	3.55 – 3.65	Multiplet/Triplet	2H	Adjacent to NH. [1] Deshielded by amide, couples to C6 protons.
Ring (C6)	3.35 – 3.45	Multiplet/Triplet	2H	Adjacent to N-Butyl. Distinct from C5 due to asymmetry.
Butyl N-	3.25 – 3.35	Triplet (Hz)	2H	-methylene of the butyl chain.
Butyl	1.40 – 1.55	Multiplet	2H	-methylene (shielded relative to).
Butyl	1.20 – 1.35	Sextet/Multiplet	2H	-methylene.
Butyl	0.85 – 0.95	Triplet (Hz)	3H	Terminal methyl group.

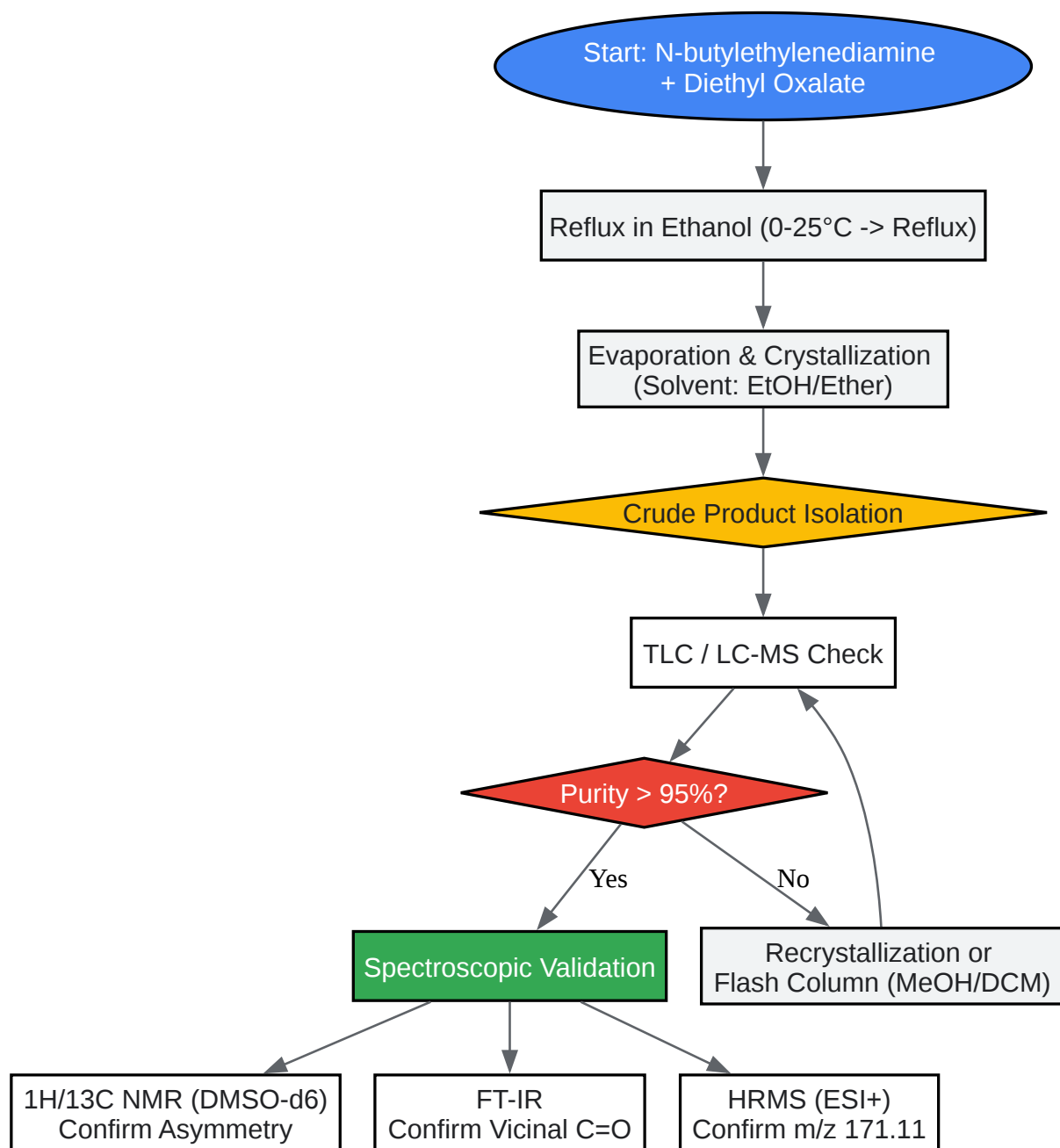
C NMR Data (100 MHz, DMSO-)

Distinct carbonyl signals verify the 2,3-dione core.[2]

Carbon Type	Shift (, ppm)	Assignment
C=O (Amide)	158.5	Carbonyl adjacent to NH (C3).
C=O (Amide)	157.2	Carbonyl adjacent to N-Butyl (C2).
Ring	46.0	C6 (Next to N-Butyl).
Ring	39.5	C5 (Next to NH).
Butyl	45.5	-carbon of butyl chain.
Butyl	28.5	-carbon.
Butyl	19.2	-carbon.
Butyl	13.5	Terminal methyl.

Experimental Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, ensuring self-correcting quality control.



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Caption: Logical workflow for the synthesis, purification, and multi-modal spectroscopic validation of 1-Butyl-2,3-piperazinedione.

References

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